N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea
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Overview
Description
N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, iodine, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea typically involves multiple steps, starting with the preparation of the core pyrazole structureThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzamide
- N-(2-bromo-4-methylphenyl)-2-iodobenzamide
- 4-bromo-N-(4-iodo-2-methylphenyl)benzamide
Uniqueness
Compared to similar compounds, N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea stands out due to its unique combination of functional groups and the presence of both bromine and iodine atoms. This unique structure enhances its reactivity and potential for diverse applications in scientific research .
Properties
Molecular Formula |
C14H14BrIN4OS |
---|---|
Molecular Weight |
493.16g/mol |
IUPAC Name |
4-bromo-N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14BrIN4OS/c1-7-6-9(16)4-5-10(7)17-14(22)18-13(21)12-11(15)8(2)19-20(12)3/h4-6H,1-3H3,(H2,17,18,21,22) |
InChI Key |
MPHDNQDCQPHWMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=C(C(=NN2C)C)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=C(C(=NN2C)C)Br |
Origin of Product |
United States |
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